Sobuzoxane (MST-16) is a synthetic derivative of bis(2,6-dioxopiperazine). [, , ] It is classified as a topoisomerase II inhibitor, specifically a catalytic inhibitor. [, , ] Unlike topoisomerase II poisons, which stabilize the DNA-enzyme complex, Sobuzoxane blocks the catalytic activity of the enzyme without trapping the cleavable complex. [] It is investigated in Japan for its potential use as an antitumor agent. [, ]
Sobuzoxane functions as a catalytic inhibitor of Topoisomerase II. [, , ] It inhibits the catalytic activity of topoisomerase II by preventing the enzyme's binding to DNA, thereby blocking the essential process of DNA strand passage. [] It acts during both the S-phase and mitosis of the cell cycle, hindering DNA synthesis and chromosome segregation. [] Notably, Sobuzoxane doesn't stabilize the DNA cleavage complex, unlike topoisomerase II poisons, and doesn't interfere with etoposide-induced cleavage complex formation. [] Additionally, it has been shown to inhibit topoisomerase II-catalyzed ATP hydrolysis, which is crucial for enzyme turnover. []
Theoretical docking studies suggest that Sobuzoxane might preferentially bind to the DNA binding site of Topoisomerase II, potentially hindering the enzyme's interaction with DNA. [] Although it also exhibits some binding affinity for the ATP binding site, its interaction with the DNA binding site appears to be more prominent. []
Furthermore, Sobuzoxane demonstrates a protective effect against adriamycin-induced cardiotoxicity, possibly by mitigating the damage to cardiac myocytes caused by the anthracycline. [, ] This protective effect is attributed to its topoisomerase II inhibitory activity rather than iron-chelation activity. []
Sobuzoxane has been investigated in scientific research primarily for its potential antitumor activity, particularly in the context of lymphomas and leukemias. [, , , ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: